Ferrocene, 1,1'-dicarboxy-

Electrocatalysis Mediator L-Cysteine

Monocarboxylate ferrocenes lack bidentate binding for MOF construction and clean electrochemistry. 1,1'-Ferrocenedicarboxylic acid (CAS 1293-87-4) provides two COOH groups on separate Cp rings for robust frameworks and adsorption-free voltammetry. • Fc-MOFs: In situ Pd²⁺ reduction to catalytic Pd NPs; MLCT/MLMCT for CO₂ photoreduction. • Biosensors: Highest electrocatalytic activity among ferrocene mediators for L-cysteine. • Hydrazine: ~250 mV overpotential reduction; LOD 6.4 µM (DPV). • Clean Kinetics: Zero HOPG adsorption-ideal for outer-sphere ET studies. ≥98% purity. Global shipping available.

Molecular Formula C12H10FeO4
Molecular Weight 274.05 g/mol
Cat. No. B15145618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrocene, 1,1'-dicarboxy-
Molecular FormulaC12H10FeO4
Molecular Weight274.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(O)[O-])C=C1.C1=CC(=C(O)[O-])C=C1.[Fe+2]
InChIInChI=1S/2C6H6O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1-4,7-8H;/q;;+2/p-2
InChIKeyOCCQHOWOYCEBAN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferrocene, 1,1'-dicarboxy- Technical Baseline


1,1'-Ferrocenedicarboxylic acid (FcDA; CAS 1293-87-4) is the simplest dicarboxylic acid derivative of ferrocene, with the formula Fe(C5H4CO2H)2 [1]. As a prototypical sandwich organometallic complex, it possesses 18 electrons within its low-lying molecular orbitals and retains aromaticity on each cyclopentadienyl (Cp) ring . It appears as a yellow solid soluble in aqueous base [1] and serves as a precursor to numerous derivatives including the diacid chloride, diisocyanate, diamide, and diamine [1]. Unlike the parent ferrocene, which has limited functionalization capacity, FcDA offers two carboxylic acid groups positioned on separate Cp rings (the '1,1′' designation), enabling bidentate coordination and polymer-forming reactions .

Why Ferrocene, 1,1'-dicarboxy- Is Irreplaceable


Although ferrocene derivatives share the FeII/III redox couple, their substituent number and position critically alter electronic properties, coordination behavior, and performance in applications. The presence of two electron-withdrawing carboxylic acid groups in FcDA shifts the formal reduction potential significantly relative to unsubstituted ferrocene (e.g., E₁/₂ ~0.33 V vs. SCE for ferrocene; up to 0.58 V for some ferrocenylcarboxylic acids [1]), affecting electron transfer kinetics and thermodynamic driving force in redox-mediated processes [2]. Moreover, monocarboxylate analogs like ferrocenecarboxylic acid (FcCOOH) provide only one coordination site and lack the bidentate binding capacity that enables FcDA to form robust metal-organic frameworks (MOFs) and extended coordination networks [3]. Adsorption behavior on electrode surfaces also diverges: while reduced forms of ferrocenecarboxylate and ferroceneacetate adsorb on highly oriented pyrolytic graphite (HOPG), 1,1′-ferrocenedicarboxylate exhibits no detectable adsorption, fundamentally altering its utility in electrochemical sensing and catalysis [4].

Ferrocene, 1,1'-dicarboxy- Quantitative Differentiation


Superior Electrocatalytic Activity for L-Cysteine Oxidation

In a systematic study of ferrocene derivatives as homogeneous electrocatalysts for L-cysteine oxidation, 1,1′-ferrocenedicarboxylic acid (FDA) exhibited the highest catalytic activity among four tested mediators. The electrocatalytic order was determined to be FDA > ferroceneacetic acid (FAA) > hydroxymethylferrocene (HMF) > 1-hydroxyethylferrocene (HEF). This ranking was supported by density functional theory (DFT) calculations . The enhanced activity of FDA is attributed to the strong electron-withdrawing effect of the two carboxylic acid groups, which facilitates the homogeneous electron transfer kinetics .

Electrocatalysis Mediator L-Cysteine Homogeneous electron transfer

Absence of HOPG Adsorption vs. Monocarboxylate Ferrocenes

Quantitative cyclic voltammetry studies on highly oriented pyrolytic graphite (HOPG) electrodes revealed a striking difference between 1,1′-ferrocenedicarboxylate (FcDA²⁻) and monocarboxylate ferrocenes such as ferrocenecarboxylate and ferroceneacetate. While the reduced forms of ferrocenecarboxylate and ferroceneacetate exhibit specific adsorption on HOPG, mediating outer-sphere electron transfer, no voltammetric feature of adsorption is observed for 1,1′-ferrocenedicarboxylate. This prevents unambiguous assignment of its electron transfer mechanism (outer-sphere vs. inner-sphere) due to the Laviron-Amatore paradox [1].

Electrochemistry Adsorption Electrode surface Outer-sphere electron transfer

Bidentate Coordination for Redox-Active MOF Construction

1,1′-Ferrocenedicarboxylic acid (H₂FcDC) is the most commonly used ferrocene-based ligand for constructing redox-active metal-organic frameworks (Fc-MOFs) due to its strong coordination capability, structural simplicity, and commercial availability [1]. In photocatalytic CO₂ cycloaddition reactions, MOFs built with H₂FcDC ligands demonstrate longer-lived photogenerated charges compared to those using normal organic ligands, attributed to the metal-to-ligand charge transfer (MLCT) process inherent to the ferrocene moiety . When paired with FeO₆ cluster nodes (as opposed to inert AlO₆ clusters), a long-distance metal-to-ligand-to-metal charge transfer (MLMCT) process occurs, further enhancing photocatalytic performance .

Metal-organic frameworks MOF Ligand Photocatalysis Coordination chemistry

Effective Electrocatalyst for Hydrazine Oxidation

1,1′-Ferrocenedicarboxylic acid (FDC) functions as a homogeneous redox mediator for the electrocatalytic oxidation of hydrazine in aqueous solution. At pH 10.0 on a glassy carbon electrode, FDC reduces the overpotential of hydrazine oxidation by approximately 250 mV and yields a linear current response across two concentration ranges: 4.0 × 10⁻⁵ M – 1.0 × 10⁻³ M by cyclic voltammetry (CV), and 1.0 × 10⁻⁵ M – 2.0 × 10⁻⁴ M by differential pulse voltammetry (DPV). The detection limits (S/N = 3) are 2.6 × 10⁻⁵ M by CV and 6.4 × 10⁻⁶ M by DPV [1].

Electroanalysis Hydrazine detection Mediator Differential pulse voltammetry

Ferrocene, 1,1'-dicarboxy- Validated Applications


Homogeneous Mediator for L-Cysteine Sensors and Biofuel Cells

FcDA should be selected over other ferrocene derivatives (e.g., ferroceneacetic acid, hydroxymethylferrocene) when developing electrochemical biosensors or enzymatic biofuel cells that require oxidation of thiol-containing biomolecules like L-cysteine. Its superior electrocatalytic activity—ranking highest among tested ferrocene mediators—translates to faster electron transfer kinetics and lower operating overpotentials, improving sensitivity and energy efficiency. This evidence directly supports its use in point-of-care diagnostic devices and implantable biofuel cells where mediator performance is critical .

Electrochemical Hydrazine Detection for Water Monitoring

FcDA serves as an effective homogeneous redox mediator for the voltammetric determination of hydrazine in aqueous samples. With a demonstrated overpotential reduction of ~250 mV at pH 10.0, detection limits down to 6.4 µM (DPV), and linear ranges suitable for environmental monitoring, FcDA enables sensitive and reliable hydrazine quantification. This is particularly relevant for industrial wastewater analysis and occupational safety monitoring where hydrazine levels must be tracked. The established DPV method using FcDA offers a validated protocol for analytical chemists [1].

Synthesis of Redox-Active Fc-MOFs for Catalysis

FcDA is the ligand of choice for constructing Fc-MOFs, a subclass of porous materials that integrate ferrocene's redox, optical, and electronic properties into a robust, high-surface-area framework. Unlike monocarboxylate ferrocenes, FcDA's bidentate coordination enables the formation of extended 2D and 3D networks with diverse metal nodes. These Fc-MOFs have been shown to reduce Pd²⁺ to catalytically active Pd nanoparticles (3–5 nm) in situ without external reducing agents and to facilitate long-distance charge transfer (MLCT/MLMCT) for enhanced photocatalytic CO₂ fixation. Researchers pursuing heterogeneous catalysis, electrocatalysis (including OER), or photocatalytic applications should prioritize FcDA as the foundational building block [REFS-3, REFS-4].

Fundamental Electron Transfer Studies with Minimal Adsorption

In electrochemical research aimed at isolating pure outer-sphere or inner-sphere electron transfer mechanisms, FcDA is the preferred ferrocene derivative over monocarboxylate analogs such as ferrocenecarboxylate. Its complete lack of detectable adsorption on HOPG electrodes prevents the confounding effects of surface interactions, enabling cleaner interpretation of voltammetric data. This property is essential for studies investigating the Laviron-Amatore paradox and for calibrating electrode kinetics without interference from adsorption-driven processes [3].

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